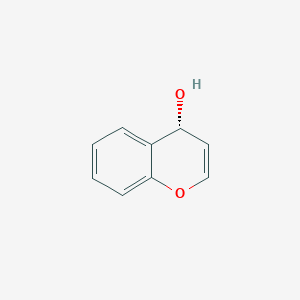

(R)-4H-Chromen-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(4R)-4H-chromen-4-ol |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6,8,10H/t8-/m1/s1 |

InChI Key |

DSQNVVJBWVVVNO-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H](C=CO2)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C=CO2)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Transfer Hydrogenation for Enantioselective Synthesis

The enantioselective synthesis of (R)-4H-Chromen-4-ol via asymmetric transfer hydrogenation represents a cornerstone methodology. A study by PMC demonstrated the use of ruthenium catalysts with Noyori-type ligands (e.g., RuCl( p-cymene)[( R, R)-Ts-DPEN]) to reduce 3-benzyl-chroman-4-one precursors (Figure 1) . Key findings include:

-

Reaction Conditions : Employing a hydrogen source of triethylamine and formic acid in ethyl acetate at 60°C for 24 hours yielded (R)-3-benzyl-chroman-4-ol with 99% enantiomeric excess (ee) .

-

Dynamic Kinetic Resolution : The simultaneous reduction of the ketone and resolution of enantiomers ensured high stereoselectivity, avoiding racemization during subsequent TPAP oxidation .

-

Substrate Scope : Electron-donating groups on the benzyl moiety improved yields (up to 85%), while steric hindrance from substituents like adamantane reduced efficiency (45% yield) .

This method’s robustness is highlighted by its application to cremastranone, a natural homoisoflavanone, underscoring its relevance to bioactive molecule synthesis .

Diastereoselective Cyclization Using Chiral Auxiliaries

Montmorillonite K10 clay-mediated cyclization of (-)-isopulegol derivatives offers a diastereoselective route to this compound. Research from MDPI details the reaction of (-)-isopulegol with 5-nitrothiophene-2-carbaldehyde, producing a 1:1.1 mixture of (4R)- and (4S)-octahydro-2H-chromen-4-ol . Critical parameters include:

-

Catalyst Efficiency : Montmorillonite K10 clay provided Brønsted acidity for cyclization, achieving combined yields of 53% for both diastereomers .

-

Chromatographic Separation : Silica gel chromatography resolved (4R)- and (4S)-isomers, though (4R)-isomers exhibited lower stability, reducing isolated yields (25% vs. 28% for (4S)) .

-

Stereochemical Analysis : Axial hydroxyl groups in (4R)-isomers caused upfield shifts in H-1 and H-3 protons (Δδ = 0.3–0.4 ppm) due to 1,3-diaxial interactions, confirmed by NOESY NMR .

Palladium-Catalyzed Intramolecular Acylation

A palladium-based approach from The Journal of Organic Chemistry enables the synthesis of 4H-chromen-4-one intermediates, which are subsequently reduced to this compound . Key steps involve:

-

Cyclization : Pd(PPh₃)₄/Xphos catalyzes the intramolecular acylation of alkenyl bromides and aldehydes in 1,4-dioxane, forming 4H-chromen-4-ones in 65–82% yield .

-

Stereoselective Reduction : NaBH₄/CeCl₃ reduces the ketone to the alcohol with moderate cis-selectivity (3.3:1 ratio), though asymmetric conditions are required to achieve enantiopurity .

Chromone Reduction and Functionalization

Traditional chromone synthesis routes, such as the Pelter method, involve acid-catalyzed cyclization of 2-hydroxyacetophenones . Subsequent reduction of 4H-chromen-4-ones using LiAlH₄ or NaBH₄ yields racemic 4H-chromen-4-ol, requiring chiral auxiliaries or enzymatic resolution for enantiopurity .

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | RuCl( p-cymene)[Ts-DPEN] | 80–85 | 99 | High enantioselectivity |

| Diastereoselective Cyclization | Montmorillonite K10 | 53 | N/A | Scalable diastereomer separation |

| Palladium-Catalyzed Acylation | Pd(PPh₃)₄/Xphos | 65–82 | N/A | Versatile substrate scope |

| Chromone Reduction | NaBH₄/CeCl₃ | 70–75 | 0 | Cost-effective |

Chemical Reactions Analysis

Nucleophilic Additions and Ring-Opening Reactions

The hydroxyl group at C4 and the unsaturated pyran ring enable nucleophilic attacks. Key observations include:

-

Epoxide Formation : Reaction with peracids (e.g., mCPBA) yields stereospecific epoxides at the C2-C3 double bond, confirmed by NMR coupling constants (e.g., J = 4.5 Hz for cis-epoxide).

-

Ring-Opening with Thiols : Thiophenol undergoes Michael addition at C2, leading to 2-phenylthio-4H-chromen-4-ol derivatives. Yields reach 68–75% under basic conditions (K₂CO₃, DMF, 80°C) .

Oxidation and Hydrogenation Reactions

The chromene system participates in redox transformations:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | PCC (CH₂Cl₂, RT, 6h) | 4H-Chromen-4-one | 82 | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (EtOH, 25°C) | Tetrahydrochromen-4-ol | 91 |

Halogenation Reactions

Electrophilic halogenation occurs at electron-rich positions:

Table 2: Halogenation of (R)-4H-Chromen-4-ol

-

Regioselectivity is influenced by the electron-donating hydroxyl group, directing halogens to C3, C5, or C6 .

Intramolecular Cyclization

This compound participates in Rauhut–Currier (RC) reactions to form complex fused systems:

-

4H→2H Chromene Isomerization : Under basic conditions (LiSePh, THF, 120°C), the compound undergoes cyclization to yield 2H-chromene derivatives with 63–65% efficiency .

-

Mechanistic Pathway :

Comparative Reactivity in 4H-Chromene Systems

The R-configuration at C4 induces distinct reactivity compared to S-enantiomers:

| Property | This compound | (S)-4H-Chromen-4-ol | Reference |

|---|---|---|---|

| Reaction Rate with mCPBA | 1.8 × 10⁻³ s⁻¹ | 1.2 × 10⁻³ s⁻¹ | |

| Halogenation Yield (C3) | 74% (Cl) | 62% (Cl) |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of (R)-4H-Chromen-4-ol derivatives. For instance, synthesized compounds based on this scaffold demonstrated promising cytotoxicity against human cancer cell lines such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective inhibition of cell proliferation . The mechanism involves the induction of apoptosis and modulation of signaling pathways associated with cancer progression.

Antiviral Properties

The compound has also been investigated for its antiviral activities, particularly against SARS-CoV-2. Research indicates that flavonoids containing the 4H-chromen-4-one scaffold can inhibit viral replication by interfering with RNA viruses' life cycles. These compounds may act by blocking key viral proteins, thus presenting a potential avenue for developing novel antiviral agents .

Anti-inflammatory Effects

this compound derivatives have shown significant anti-inflammatory activity. For example, certain synthesized analogs were found to inhibit nitric oxide production and downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells. This suggests their potential use in treating inflammatory diseases .

Biochemical Applications

Enzyme Inhibition

The compound serves as a valuable tool in biochemical studies, particularly in enzyme inhibition assays. For instance, chromen derivatives have been evaluated for their ability to inhibit β-glucuronidase, an enzyme implicated in various pathological conditions . This inhibition could provide insights into metabolic pathways and disease mechanisms.

Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the interactions of this compound with various biological targets. These studies help elucidate the binding affinities and mechanisms of action at the molecular level, facilitating the design of more potent derivatives .

Agricultural Applications

Antibacterial Activity

In agricultural research, this compound derivatives have been explored for their antibacterial properties against plant pathogens. Some studies reported effective antibacterial activity against bacteria such as Ralstonia solanacearum, which causes significant crop losses. The potential use of these compounds as agrochemicals could lead to sustainable pest management strategies .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Various structural modifications have been made to enhance its biological activities. For example, substituents at different positions on the chromen ring can significantly alter pharmacological profiles, leading to more effective therapeutic agents .

Summary Table: Applications of this compound

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity against A-549 and MCF-7 cell lines; antiviral effects against SARS-CoV-2 |

| Biochemical Studies | Enzyme inhibition (e.g., β-glucuronidase); molecular docking studies for target interaction |

| Agricultural Research | Antibacterial properties against Ralstonia solanacearum; potential use as agrochemicals |

Mechanism of Action

The mechanism of action of ®-4H-chromen-4-ol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, ®-4H-chromen-4-ol may modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-4H-Chromen-4-ol with structurally related chromene derivatives, focusing on substituents, physicochemical properties, and biological activities.

Structural and Substituent Variations

Physicochemical and Spectral Properties

- This compound: Limited experimental data available. Predicted to exhibit moderate solubility in polar solvents due to the hydroxyl group. The (R)-configuration may influence crystallinity, as seen in chiral chromene analogs resolved via SHELXL .

- Compound 11a: High-resolution mass spectrometry (HRMS) confirmed molecular mass (399.1679 [M+H]⁺) .

- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one : Propyl chain increases lipophilicity (logP ~2.8 predicted), favoring cellular uptake. Fluorescence properties aid in bioimaging applications .

Research Implications and Gaps

While this compound’s unique stereochemistry positions it as a promising candidate for drug development, empirical data on its bioactivity, toxicity, and pharmacokinetics are sparse. Comparative studies with 4H-chromenones (e.g., Compound 11a) and 2H-chromenones highlight the critical role of substituents and tautomerism in modulating biological effects.

Biological Activity

(R)-4H-Chromen-4-ol, a compound belonging to the chromone family, has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of the compound's pharmacological properties, including antiviral, antioxidant, anti-inflammatory, and anticancer effects, supported by various studies.

Overview of Biological Activities

-

Antiviral Activity

- Research has indicated that compounds containing the 4H-chromen-4-one scaffold exhibit significant antiviral properties, particularly against SARS-CoV-2. A study demonstrated that these flavonoids could inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro) of the virus . This suggests potential therapeutic applications in treating COVID-19.

-

Antioxidant Properties

- The antioxidant activity of this compound has been evaluated using various assays such as DPPH radical scavenging and total antioxidant capacity tests. These studies show that derivatives of this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

- Anti-inflammatory Effects

-

Anticancer Activity

- Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, synthesized chromone derivatives showed promising IC50 values against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines . The mechanism appears to involve inducing apoptosis and disrupting cellular integrity in cancer cells.

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

- Antiviral Research

- Cytotoxicity Assessment

Q & A

Basic: What are the recommended synthetic routes for (R)-4H-Chromen-4-ol, and how can enantiomeric purity be ensured?

Methodological Answer:

this compound can be synthesized via asymmetric reduction of its ketone precursor using ketoreductase enzymes , coenzymes (e.g., NADPH), and coenzyme recycling systems, as demonstrated for structurally similar compounds like (R)-5,7-difluorochroman-4-ol . For multi-step organic synthesis, a common approach involves:

Claisen-Schmidt condensation of 2-hydroxyacetophenone with aldehydes to form chalcones.

Cyclization under acidic or basic conditions to yield chromen-4-one intermediates.

Enantioselective reduction of the ketone group using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic methods .

To ensure enantiomeric purity:

- Employ chiral HPLC or NMR spectroscopy with chiral solvating agents for analysis.

- Optimize reaction conditions (e.g., temperature, solvent) to minimize racemization during synthesis .

Basic: What analytical techniques are critical for characterizing this compound's structure and purity?

Methodological Answer:

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic patterns (e.g., C₉H₈O₂ for chromen-4-ol derivatives) .

- X-ray Crystallography: Resolve stereochemistry using programs like SHELXL for refinement .

- Spectroscopy:

- Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 254–280 nm for chromene absorption) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in:

- Experimental Design: Standardize assay conditions (e.g., cell lines, solvent controls). For example, antioxidant activity discrepancies may stem from DPPH vs. ABTS assay protocols .

- Structural Analogues: Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups on bioactivity) using SAR studies .

- Data Reproducibility: Share raw datasets via FAIR-compliant repositories like NFDI4Chem to enable meta-analyses .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to identify confounding variables in pharmacological data .

Advanced: What computational strategies are effective for predicting this compound's reactivity and binding interactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior .

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes in antimicrobial studies) .

- Machine Learning: Train models on chromene derivatives’ bioactivity data (e.g., from ChEMBL) to predict novel applications .

- Crystallographic Data: Cross-validate computational models with experimental structures from the Cambridge Structural Database (CSD) .

Advanced: How should researchers address challenges in stereochemical control during large-scale synthesis?

Methodological Answer:

- Enzymatic Catalysis: Optimize ketoreductase activity via directed evolution for higher enantioselectivity (e.g., >99% ee) .

- Crystallization-Induced Dynamic Resolution (CIDR): Leverage chiral auxiliaries to isolate the (R)-enantiomer during recrystallization .

- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Advanced: What frameworks guide ethical data sharing for this compound research involving sensitive datasets?

Methodological Answer:

- De-identification: Apply k-anonymity or differential privacy to protect patient-derived data in pharmacological studies .

- Controlled Access: Use repositories like RADAR4Chem with embargo periods and user agreements for sensitive datasets .

- Informed Consent: Include clauses in ethics approvals for future data reuse, as outlined in GDPR and institutional review board guidelines .

Basic: How to design a robust experimental protocol for studying this compound's antioxidant properties?

Methodological Answer:

- Assay Selection: Combine DPPH radical scavenging and FRAP assays to assess both hydrogen donation and reducing capacity .

- Positive Controls: Use ascorbic acid or Trolox for dose-response comparisons.

- Statistical Power: Replicate experiments ≥3 times; report IC₅₀ values with 95% confidence intervals .

- Data Documentation: Follow Beilstein Journal of Organic Chemistry guidelines for method reproducibility, including raw spectrophotometric data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.